molecular formula C19H19KO9S B15187391 1-Propanesulfonic acid, 3-((3,4-dihydro-5-hydroxy-2-(3-hydroxy-4-methoxyphenyl)-4-oxo-2H-1-benzopyran-7-yl)oxy)-, monopotassium salt CAS No. 62589-90-6

1-Propanesulfonic acid, 3-((3,4-dihydro-5-hydroxy-2-(3-hydroxy-4-methoxyphenyl)-4-oxo-2H-1-benzopyran-7-yl)oxy)-, monopotassium salt

Cat. No.: B15187391
CAS No.: 62589-90-6
M. Wt: 462.5 g/mol
InChI Key: MSMAXFOTPKWQEA-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Propanesulfonic acid, 3-((3,4-dihydro-5-hydroxy-2-(3-hydroxy-4-methoxyphenyl)-4-oxo-2H-1-benzopyran-7-yl)oxy)-, monopotassium salt is a complex organic compound It features a benzopyran structure, which is often associated with various biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Propanesulfonic acid, 3-((3,4-dihydro-5-hydroxy-2-(3-hydroxy-4-methoxyphenyl)-4-oxo-2H-1-benzopyran-7-yl)oxy)-, monopotassium salt typically involves multiple steps:

    Formation of the Benzopyran Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions.

    Functionalization: Introduction of hydroxy and methoxy groups through selective reactions.

    Sulfonation: The addition of the propanesulfonic acid group.

    Salt Formation: Neutralization with potassium hydroxide to form the monopotassium salt.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-Propanesulfonic acid, 3-((3,4-dihydro-5-hydroxy-2-(3-hydroxy-4-methoxyphenyl)-4-oxo-2H-1-benzopyran-7-yl)oxy)-, monopotassium salt can undergo various chemical reactions:

    Oxidation: The hydroxy groups can be oxidized to form ketones or aldehydes.

    Reduction: The carbonyl group in the benzopyran structure can be reduced to form alcohols.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Conditions may vary, but common reagents include halogens or nucleophiles.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce dihydro derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate.

Biology

In biological research, compounds with benzopyran structures are often studied for their antioxidant and anti-inflammatory properties. This compound could be investigated for similar activities.

Medicine

Potential medicinal applications include the development of new drugs targeting specific pathways influenced by the benzopyran structure. It may also serve as a lead compound for further drug development.

Industry

In industry, this compound could be used in the synthesis of dyes, pigments, or other specialty chemicals due to its complex structure and functional groups.

Mechanism of Action

The mechanism of action for compounds like 1-Propanesulfonic acid, 3-((3,4-dihydro-5-hydroxy-2-(3-hydroxy-4-methoxyphenyl)-4-oxo-2H-1-benzopyran-7-yl)oxy)-, monopotassium salt typically involves interaction with specific molecular targets. These could include enzymes, receptors, or other proteins. The pathways involved might include antioxidant mechanisms, inhibition of inflammatory mediators, or modulation of signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    Flavonoids: Compounds like quercetin or kaempferol, which also have benzopyran structures.

    Coumarins: Such as umbelliferone or esculetin, known for their biological activities.

Uniqueness

What sets 1-Propanesulfonic acid, 3-((3,4-dihydro-5-hydroxy-2-(3-hydroxy-4-methoxyphenyl)-4-oxo-2H-1-benzopyran-7-yl)oxy)-, monopotassium salt apart is the combination of its sulfonic acid group and the specific substitutions on the benzopyran core. This unique structure may confer distinct chemical and biological properties, making it a compound of interest for further research and development.

Properties

CAS No.

62589-90-6

Molecular Formula

C19H19KO9S

Molecular Weight

462.5 g/mol

IUPAC Name

potassium;3-[[5-hydroxy-2-(3-hydroxy-4-methoxyphenyl)-4-oxo-2,3-dihydrochromen-7-yl]oxy]propane-1-sulfonate

InChI

InChI=1S/C19H20O9S.K/c1-26-16-4-3-11(7-13(16)20)17-10-15(22)19-14(21)8-12(9-18(19)28-17)27-5-2-6-29(23,24)25;/h3-4,7-9,17,20-21H,2,5-6,10H2,1H3,(H,23,24,25);/q;+1/p-1

InChI Key

MSMAXFOTPKWQEA-UHFFFAOYSA-M

Canonical SMILES

COC1=C(C=C(C=C1)C2CC(=O)C3=C(C=C(C=C3O2)OCCCS(=O)(=O)[O-])O)O.[K+]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.